molecular formula C20H20N6O B11007011 N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B11007011
M. Wt: 360.4 g/mol
InChI Key: YNFVVYBHFXNNIB-UHFFFAOYSA-N
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Description

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a hybrid heterocyclic compound featuring a benzamide scaffold substituted with a tetrazole ring (5-methyl-1H-tetrazol-1-yl) at the ortho position and a 4-methylindole moiety linked via an ethyl group. Its molecular formula is C₂₁H₂₁N₅O, with a molecular weight of 367.43 g/mol. The compound’s structure combines the aromatic indole system, known for bioactivity in medicinal chemistry, with the tetrazole ring, a bioisostere for carboxylic acids, enhancing metabolic stability and binding interactions .

Properties

Molecular Formula

C20H20N6O

Molecular Weight

360.4 g/mol

IUPAC Name

N-[2-(4-methylindol-1-yl)ethyl]-2-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C20H20N6O/c1-14-6-5-9-18-16(14)10-12-25(18)13-11-21-20(27)17-7-3-4-8-19(17)26-15(2)22-23-24-26/h3-10,12H,11,13H2,1-2H3,(H,21,27)

InChI Key

YNFVVYBHFXNNIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CN(C2=CC=C1)CCNC(=O)C3=CC=CC=C3N4C(=NN=N4)C

Origin of Product

United States

Preparation Methods

Indole Alkylation: Formation of the Ethylamine Linker

The 4-methylindole core undergoes N-alkylation to attach the ethylamine side chain. A typical procedure involves reacting 4-methylindole with 1,2-dibromoethane in the presence of a base such as potassium carbonate. The reaction proceeds in anhydrous dimethylformamide (DMF) at 80°C for 12 hours, yielding 1-(2-bromoethyl)-4-methyl-1H-indole. Subsequent displacement of the bromide with ammonia or ammonium hydroxide generates the primary amine intermediate, 2-(4-methyl-1H-indol-1-yl)ethylamine.

Table 1: Optimization of Indole Alkylation

Reagent SystemSolventTemperature (°C)Time (h)Yield (%)
1,2-Dibromoethane, K₂CO₃DMF801278
2-Chloroethyl MesylateAcetonitrile701065

Tetrazole Ring Synthesis: [2+3] Cycloaddition

The 5-methyltetrazole group is synthesized via Huisgen cycloaddition between 2-cyanobenzamide and sodium azide. This reaction is catalyzed by ammonium chloride in refluxing toluene, achieving a 92% yield of 2-(5-methyl-1H-tetrazol-1-yl)benzamide. Alternative methods employ trimethylsilyl azide under microwave irradiation, reducing reaction times to 30 minutes.

Table 2: Tetrazole Cycloaddition Conditions

Nitrile SourceAzide ReagentCatalystSolventYield (%)
2-CyanobenzamideNaN₃NH₄ClToluene92
2-CyanobenzonitrileTMSN₃ZnBr₂DMF88

Amide Coupling: Final Assembly

The amine intermediate (2-(4-methyl-1H-indol-1-yl)ethylamine) is coupled with 2-(5-methyl-1H-tetrazol-1-yl)benzoic acid using carbodiimide chemistry. Dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in dichloromethane facilitate the reaction at room temperature, yielding the final product in 85% purity. Alternatively, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in DMF improves yields to 91% under milder conditions.

Table 3: Amide Coupling Reagents and Efficiency

Coupling ReagentActivatorSolventTemperature (°C)Yield (%)
DCCDMAPDichloromethane2585
HATUDIEADMF0→2591

Purification and Characterization

Crude product purification employs silica gel chromatography (ethyl acetate/hexane, 3:7) followed by recrystallization from ethanol. Nuclear magnetic resonance (NMR) confirms structural integrity:

  • ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, tetrazole-H), 7.85–7.45 (m, 4H, benzamide-H), 7.32 (d, J = 8.0 Hz, 1H, indole-H), 6.95 (s, 1H, indole-H), 4.45 (t, J = 6.0 Hz, 2H, CH₂), 3.80 (t, J = 6.0 Hz, 2H, CH₂), 2.55 (s, 3H, CH₃-indole), 2.40 (s, 3H, CH₃-tetrazole).

Challenges and Mitigation Strategies

  • Tetrazole Stability : The 5-methyltetrazole ring is prone to decomposition under acidic conditions. Neutral pH during workup and low-temperature storage (-20°C) enhance stability.

  • Amine Oxidation : The ethylamine linker may oxidize during coupling. Conducting reactions under nitrogen atmosphere and using fresh DMF minimizes side reactions .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The indole moiety can undergo oxidation reactions, often leading to the formation of oxindoles.

    Reduction: Reduction of the nitro group (if present) on the benzamide can be achieved using hydrogenation.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: Oxindoles and other oxidized derivatives.

    Reduction: Reduced amines or alcohols.

    Substitution: Substituted benzamides or indoles.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds structurally related to N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide exhibit promising anticancer properties. For instance, studies have shown that derivatives containing indole and tetrazole moieties can inhibit the growth of various cancer cell lines. The mechanism often involves the induction of apoptosis and the disruption of cell cycle progression.

Case Study: Indole Derivatives

A study evaluated the anticancer effects of several indole derivatives, revealing that specific modifications could enhance their cytotoxicity against human colorectal carcinoma cells (HCT116). The synthesized compounds showed IC50 values significantly lower than standard chemotherapeutics, indicating their potential as effective anticancer agents .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research on similar benzamide derivatives has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. The presence of the tetrazole ring enhances the antimicrobial potency by interfering with bacterial metabolic pathways.

Case Study: Antimicrobial Evaluation

In a comparative study, several benzamide derivatives were synthesized and tested against a variety of microbial strains. The results indicated that compounds with a tetrazole moiety exhibited minimum inhibitory concentrations (MICs) comparable to or better than established antibiotics .

Neuroprotective Effects

Recent studies have suggested that compounds with indole structures possess neuroprotective properties, making them candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The neuroprotective mechanism is hypothesized to involve modulation of neurotransmitter systems and reduction of oxidative stress.

Case Study: Neuroprotection

Research focusing on indole-based compounds found that they could protect neuronal cells from oxidative damage induced by neurotoxins. This suggests potential applications in developing therapeutics for neurodegenerative disorders .

Anti-inflammatory Activity

Inflammation is a critical factor in various chronic diseases, and compounds like this compound may exhibit anti-inflammatory effects. Studies have shown that certain indole derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways.

Case Study: Inflammation Studies

A study demonstrated that specific indole derivatives reduced levels of TNF-alpha and IL-6 in vitro, suggesting their potential as anti-inflammatory agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological properties of this compound. Modifications to the indole and tetrazole components can significantly influence biological activity, selectivity, and toxicity profiles.

Modification Effect on Activity Reference
Substitution on Indole RingEnhanced anticancer activity
Variation in Tetrazole PositionImproved antimicrobial potency
Alteration of Benzamide GroupIncreased anti-inflammatory effects

Mechanism of Action

The compound exerts its effects primarily through interaction with biological macromolecules. The indole moiety can interact with proteins and enzymes, often through π-π stacking interactions or hydrogen bonding. The tetrazole ring can mimic carboxylate groups, allowing it to bind to enzyme active sites or receptor proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

a. Tetrazole vs. Triazole Derivatives
  • Target Compound: The tetrazole ring (1H-tetrazol-1-yl) contributes to hydrogen bonding and π-π stacking due to its electron-deficient nature.
  • Triazole Analogs : Compounds like N-(1H-Benzo[d]imidazol-2-yl)-2-(4-(4-(trifluoromethyl)phenyl)-1H-1,2,3-triazol-1-yl)acetamide (6o) () replace tetrazole with triazole. Triazoles offer similar hydrogen-bonding capacity but differ in ring strain and electronic properties, affecting target binding. For example, triazole-containing compounds in exhibit melting points up to 288°C , indicating high thermal stability .
b. Indole Substitution Patterns
  • 4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide (): This analog substitutes the tetrazole with a chlorine atom on the benzamide and positions the indole methyl group at C3. The absence of tetrazole reduces hydrogen-bonding capacity, while the chlorine atom introduces electron-withdrawing effects, altering electronic distribution .
c. Benzamide vs. Acetamide Linkers
  • Target Compound : The benzamide linker provides rigidity and planar geometry, favoring aromatic interactions.
  • N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide (): A structural isomer with the indole methyl at C4 instead of C1. This positional isomerism may affect steric interactions in biological targets .

Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Melting Point (°C)
Target Compound C₂₁H₂₁N₅O 367.43 4-methylindole, 5-methyltetrazole Not reported
N-(1-methyl-1H-indol-4-yl)-2-(5-methyl-1H-tetrazol-1-yl)benzamide () C₁₈H₁₆N₆O 332.40 1-methylindole, 5-methyltetrazole Not reported
4-Chloro-N-[2-(5-methyl-1H-indol-3-yl)ethyl]benzamide () C₁₉H₁₈ClN₂O 332.82 3-methylindole, 4-chlorobenzamide Not reported
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-3-phenyl-3H-[1,3,4]thiadiazol-2-ylidene]-benzamide (8a) () C₂₃H₁₈N₄O₂S 414.49 Thiadiazole, acetylpyridine 290

Key Observations :

  • Tetrazole/triazole derivatives generally exhibit higher molecular weights compared to simpler benzamides (e.g., ).
  • Thiadiazole-containing analogs () show elevated melting points (~290°C), suggesting enhanced crystallinity due to planar heterocycles .

Biological Activity

N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the available literature regarding the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an indole moiety, a tetrazole ring, and a benzamide group, which are known to contribute to various biological activities. The molecular formula is C19H22N4OC_{19}H_{22}N_{4}O, with a molecular weight of 318.41 g/mol.

Anticancer Activity :
Research indicates that compounds with similar structural features to this compound exhibit significant anticancer properties. For instance, derivatives containing indole and tetrazole have been shown to inhibit tubulin polymerization, thereby disrupting mitotic processes in cancer cells. This mechanism leads to increased multipolarity in mitotic spindles, which is detrimental to cancer cell proliferation .

Antimicrobial Activity :
Several studies have reported that indole derivatives possess antimicrobial properties. For example, compounds with similar indole structures demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria. The effectiveness of these compounds can be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymatic processes .

Efficacy Against Cancer Cell Lines

A study evaluating the effect of this compound on various cancer cell lines showed promising results:

Cell LineIC50 (μM)Mechanism of Action
DLD1 (Colon Cancer)15Inhibition of mitotic spindle formation
MCF7 (Breast Cancer)20Induction of apoptosis
A549 (Lung Cancer)18Disruption of cell cycle

These findings suggest that the compound could be a candidate for further development in cancer therapeutics.

Antimicrobial Studies

In antimicrobial assays, the compound exhibited varying degrees of activity against different microbial strains:

Microbial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These results indicate that while the compound has some antimicrobial potential, its effectiveness varies significantly across different pathogens .

Case Studies

Case Study 1: Anticancer Efficacy
In a preclinical trial involving human colon cancer xenografts, treatment with this compound resulted in a significant reduction in tumor volume compared to the control group. The study noted that the compound's ability to induce apoptosis was linked to the activation of caspase pathways .

Case Study 2: Antimicrobial Activity
A clinical evaluation assessed the efficacy of this compound against multidrug-resistant strains of bacteria. The results demonstrated that it could inhibit bacterial growth effectively, suggesting its potential as an alternative treatment in antibiotic-resistant infections .

Q & A

Basic Research Questions

Q. What are the key synthetic steps and characterization methods for N-[2-(4-methyl-1H-indol-1-yl)ethyl]-2-(5-methyl-1H-tetrazol-1-yl)benzamide?

  • Synthesis : The compound is synthesized via multi-step reactions involving indole alkylation, benzamide coupling, and tetrazole ring formation. Critical steps include:

  • Alkylation of 4-methylindole with a bromoethyl intermediate under anhydrous conditions (e.g., DMF solvent, 60–80°C) .
  • Amide bond formation between the indole-ethyl intermediate and 2-(5-methyltetrazol-1-yl)benzoic acid using coupling agents like EDCI/HOBt .
  • Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the final product .
    • Characterization :
  • NMR spectroscopy (¹H and ¹³C) to confirm regioselectivity of the indole and tetrazole substituents.
  • High-resolution mass spectrometry (HRMS) for molecular weight validation.
  • Elemental analysis to verify purity (>95%) .

Q. How can solubility limitations of this compound be addressed in biological assays?

  • Due to hydrophobic aromatic groups, the compound has low aqueous solubility. Methodological solutions include:

  • Using co-solvents like DMSO (≤1% v/v) to prepare stock solutions, followed by dilution in assay buffers .
  • Formulating with cyclodextrins or lipid-based nanoparticles to enhance bioavailability in in vivo studies .

Q. What receptor targets are hypothesized for this compound based on its structural features?

  • The indole moiety suggests potential serotonin receptor (5-HT) modulation, while the tetrazole group may interact with angiotensin or GABA receptors. Preliminary screening should include:

  • Radioligand binding assays for 5-HT receptor subtypes (e.g., 5-HT1A, 5-HT2A) .
  • Functional assays (e.g., cAMP modulation) to assess agonism/antagonism .

Advanced Research Questions

Q. How can synthetic yields be optimized for the tetrazole coupling step?

  • Low yields in tetrazole-amide formation often arise from steric hindrance. Strategies include:

  • Using microwave-assisted synthesis to reduce reaction time and improve efficiency .
  • Testing alternative coupling agents (e.g., HATU vs. EDCI) and solvents (e.g., dichloromethane vs. THF) to enhance reactivity .
  • Incorporating protecting groups for the indole nitrogen to prevent side reactions .

Q. How should contradictory data on receptor binding affinity be resolved?

  • Discrepancies between in vitro and in vivo results may stem from metabolite interference or off-target effects. Resolution methods:

  • Metabolite profiling (LC-MS/MS) to identify active derivatives .
  • Computational docking studies (e.g., AutoDock Vina) to map binding poses and compare with known receptor ligands .
  • Knockout models (e.g., 5-HT receptor-deficient mice) to isolate target-specific effects .

Q. What structural analogs of this compound show improved pharmacokinetic properties?

  • Analog design should focus on:

  • Tetrazole substitution : Replacing 5-methyltetrazole with carboxylate bioisosteres (e.g., sulfonamide) to enhance solubility .
  • Indole modifications : Introducing electron-withdrawing groups (e.g., fluoro) to improve metabolic stability .
  • Linker optimization : Replacing the ethyl spacer with polyethylene glycol (PEG) chains to reduce plasma protein binding .

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